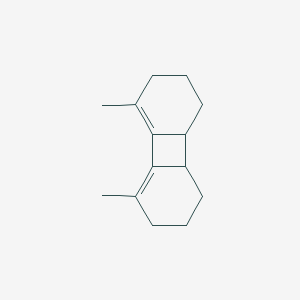
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is an organic compound with the molecular formula C₁₄H₂₀. It is a derivative of biphenylene, characterized by the presence of two methyl groups at the 4 and 5 positions and a fully saturated hydrocarbon ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene typically involves the hydrogenation of biphenylene derivatives. One common method is the catalytic hydrogenation of 4,5-dimethylbiphenylene using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction conditions often include a hydrogen pressure of 50-100 atm and temperatures ranging from 100-200°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The catalysts used in industrial settings are often supported on inert materials like alumina or carbon to enhance their activity and stability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the compound, although it is already highly saturated.
Substitution: Electrophilic substitution reactions can introduce new functional groups at the methyl positions or the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted biphenylenes.
Scientific Research Applications
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Biphenylene: The parent compound, less saturated and lacks the methyl groups.
1,2,3,4,5,6,7,8-Octahydrobiphenylene: Similar structure but without the methyl groups.
4,5-Dimethylbiphenylene: Similar but not fully saturated.
Uniqueness
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is unique due to its fully saturated ring system combined with the presence of methyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of saturation and methyl substitution on the reactivity and stability of biphenylene derivatives .
Properties
CAS No. |
106988-87-8 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
4,5-dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene |
InChI |
InChI=1S/C14H20/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)13(9)11/h11-12H,3-8H2,1-2H3 |
InChI Key |
LPONMLCILIVSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCC1)C3C2=C(CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















